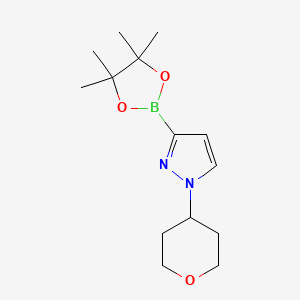
6-Amino-4-chloro-2-methylbenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-chloro-2-methylbenzothiazole is a heterocyclic compound with the molecular formula C8H7ClN2S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of amino, chloro, and methyl groups on the benzothiazole ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-2-methylbenzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-amino-4-chlorobenzothiazole with methyl iodide under basic conditions. Another method includes the reaction of 2-amino-4-chlorobenzothiazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide. These reactions typically require refluxing in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to achieve good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-chloro-2-methylbenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzothiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Condensation Reagents: Such as aldehydes and ketones for condensation reactions
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, Schiff bases, and other heterocyclic compounds. These products often exhibit enhanced biological activities and are of interest in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
6-Amino-4-chloro-2-methylbenzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide .
Mecanismo De Acción
The mechanism of action of 6-Amino-4-chloro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact mechanism of action depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 6-Amino-4-chloro-2-methylbenzothiazole include:
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-4-chlorobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-bromobenzothiazole
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the benzothiazole ring, which enhances its reactivity and potential for various chemical transformations. This unique structure allows for the synthesis of a wide range of derivatives with diverse biological activities and applications .
Propiedades
Fórmula molecular |
C8H7ClN2S |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |
Clave InChI |
NVDLLJFWQWNDPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)





![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)

![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)

![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)

